molecular formula C19H14N4 B1241796 nortopsentin D

nortopsentin D

Cat. No.: B1241796
M. Wt: 298.3 g/mol
InChI Key: WTHCAOFPCFIQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nortopsentin D is a synthetic bis-indolyl alkaloid analogue of the naturally occurring nortopsentins A-C, which were originally isolated from the deep-sea sponge Spongosorites ruetzleri . This compound features a characteristic 2,4-bis(3'-indolyl)imidazole skeleton and is primarily recognized for its significant antifungal activity . This compound serves as a valuable lead compound in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents . Researchers utilize this compound to study structure-activity relationships (SAR), as the structural manipulation of the nortopsentin core—such as replacing the central imidazole ring with other heterocycles like thiazole, oxadiazole, or pyridine—has been shown to yield derivatives with significantly enhanced antiproliferative potency . Its mechanism of action, while not fully elucidated, is an active area of investigation. Studies on synthetic analogues have indicated potential for inducing cell cycle arrest (e.g., in the G0–G1 phase) and triggering apoptotic cell death in various human cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole

InChI

InChI=1S/C19H14N4/c1-3-7-16-12(5-1)14(9-20-16)18-11-22-19(23-18)15-10-21-17-8-4-2-6-13(15)17/h1-11,20-21H,(H,22,23)

InChI Key

WTHCAOFPCFIQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=CC=CC=C54

Synonyms

nortopsentin B
nortopsentin D
topsentin A

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Nortopsentin D is characterized by a complex structure featuring two indole units linked by an imidazole core. The first total synthesis of this compound was reported in 2021, utilizing a late-stage pinacol-like rearrangement that demonstrated a high yield of the compound . The successful synthesis not only confirmed its structure but also opened avenues for further chemical modifications to enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities that are primarily focused on its anticancer and antifungal properties.

Anticancer Activity

This compound has shown promising results in various cancer cell lines, demonstrating cytotoxic effects against:

  • Colorectal Carcinoma : Studies indicate that this compound and its analogs can induce cell cycle arrest, particularly at the G1 phase, by downregulating cyclin-dependent kinases (CDK2, CDK4, and CDK6) . The analog 4i was highlighted for its ability to inhibit CDK6 enzymatic activity, marking it as a potential therapeutic agent against colorectal cancer.
  • Leukemia : Nortopsentin analogs have been tested against leukemia cell lines, showing significant inhibition with IC50 values in the low micromolar range (e.g., 0.34 to 3.54 μM) .
  • Breast Cancer : The compound has also been evaluated against MCF-7 breast cancer cells, where it exhibited notable cytotoxicity .

Antifungal Activity

Research has demonstrated that this compound possesses antifungal properties. It has been tested against various fungal strains, showing effective inhibition rates. For instance, derivatives of Nortopsentin have displayed broad-spectrum fungicidal activities against pathogens such as Candida albicans .

Insecticidal Activity

In addition to its anticancer and antifungal properties, this compound has been evaluated for insecticidal activity. It has shown effectiveness against several insect species, indicating potential applications in agricultural pest control .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Anticancer Activity of this compound and Analogues

CompoundCancer TypeCell LineIC50 (μM)
This compoundColorectal CarcinomaHCT1161.7
Analog 4iColorectal CarcinomaHCT1160.34
Nortopsentin ALeukemiaP3887.6
Thiazole AnalogBreast CancerMCF-70.9

Table 2: Antifungal Activity of Nortopsentin Derivatives

CompoundFungal StrainMIC (μM)
This compoundCandida albicans3.1
Derivative 2fCandida albicans6.2
Derivative 2jCandida albicans12.5

Case Studies

Case Study 1: Inhibition of CDK6 by Analog 4i
The analog 4i was identified as the first nortopsentin derivative to inhibit CDK6 at both transcriptional and enzymatic levels. This discovery was significant as it provided insights into the mechanism by which nortopsentins can induce cell cycle arrest in colorectal cancer cells .

Case Study 2: Antifungal Efficacy Against Candida albicans
A series of nortopsentin derivatives were systematically evaluated for their antifungal activities against Candida albicans. The results indicated that certain modifications to the structure significantly enhanced antifungal efficacy, making these derivatives promising candidates for further development in antifungal therapies .

Comparison with Similar Compounds

Table 1: Structural Modifications and Activity Profiles of Nortopsentin Analogues

Compound Core Structure Key Modifications Bioactivity (IC₅₀ or GI₅₀) Target/Mechanism References
Nortopsentin D Imidazol-4-one bisindole None (natural product) 0.34 µg/mL (P388 leukemia) CDK1 inhibition, apoptosis induction
Nortopsentin B Imidazol-4-one bisindole Single bromination at R-position 0.2 µg/mL (P388 leukemia) Enhanced cytotoxicity vs. D
Compound 17b Triazinone bisindole Triazinone core, methyl groups 1.3 µM (HeLa cervical cancer) π-π interactions with Tyr312 residue
Analog 8b 1,2,4-Triazole bisindole Triazole replaces imidazol-4-one 50% TMV inhibition (vs. 30% for D) Antiviral activity vs. tobacco mosaic virus
Analog 1k Thiazole bisindole Thiazole core 0.888 µM (HCT-116 colon cancer) G2/M cell cycle arrest, CDK1 inhibition

Key Observations:

Bromination Effects: Bromination at specific positions (e.g., nortopsentin B) enhances cytotoxicity compared to this compound, but over-bromination (e.g., nortopsentin A) reduces activity .

Core Heterocycle Replacement: Replacing the imidazol-4-one with triazinone (17b) or triazole (8b) alters target selectivity. Triazole derivatives show superior antiviral activity, while thiazole analogs (1k) improve antiproliferative effects .

Methylation: Methylated derivatives of nortopsentin B exhibit up to 10-fold higher activity against P388 cells (e.g., tetramethylated nortopsentin B: IC₅₀ = 0.9 µg/mL) .

Mechanistic Comparisons

Anticancer Activity:

  • This compound: Induces apoptosis via mitochondrial pathways and G2/M arrest by inhibiting cyclin-dependent kinase 1 (CDK1) .
  • Thiazole Analogs (e.g., 1k): Exhibit broader cytotoxicity across NCI-60 cancer cell lines and lower toxicity to normal intestinal cells .
  • Triazinone Derivatives (e.g., 17b): Unique π-π interactions with tyrosine residues enhance binding to cancer-related enzymes .

Antimicrobial Activity:

  • Bis(indolyl)pyridines : Synthetic pyridine derivatives inhibit Staphylococcus aureus biofilm formation at 12.5 µg/mL by targeting thymidylate kinase and DNA gyrase B .
  • This compound: Less effective against bacterial biofilms but shows antifungal activity against Candida albicans .

Antiviral Activity:

  • Triazole Analog 8b: Outperforms this compound and ribavirin against tobacco mosaic virus (TMV), likely due to improved binding to viral replication proteins .

Preparation Methods

Retrosynthetic Strategy and Key Fragments

The convergent synthesis developed by Keel and Tepe divides nortopsentin D into two fragments: a dione (C2–C3–C4 segment) and an amidine (C5–N–C6 segment)6. Retrosynthetic cleavage of the central imidazolone ring reveals a diamino alcohol intermediate, which undergoes a pinacol-like rearrangement to establish the quaternary carbon centers (Figure 1). This strategy avoids linear sequences, enabling modular assembly of the bis(indole) system.

Stepwise Synthesis and Reaction Conditions

The synthesis begins with functionalization of 6-bromoindole precursors (Table 1):

Table 1. Key Steps in the Pinacol-like Rearrangement Route

StepReactionReagents/ConditionsYield (%)Reference
1Indole Boc protectionBoc₂O, NaH, THF, 0°C → rt926
2C3 iodinationNIS, CH₂Cl₂, rt856
3Sonogashira couplingTMS-acetylene, Pd(PPh₃)₄, CuI896
4AmidinationNH₄Cl, EtOH, reflux78
5Condensation (dione + amidine)NaOH, EtOH, reflux90
6Pinacol-like rearrangementHg(NO₃)₂·H₂O, MeCN, 80°C656
7Global deprotectionTFA, CH₂Cl₂, rt95

The amidine fragment was synthesized via sequential functionalization of 6-bromoindole: Boc protection, iodination at C3, and conversion to a methylthioimidate intermediate6. The dione fragment required Sonogashira coupling of a TMS-protected alkyne to a 4-methylimidazole precursor, followed by oxidative desilylation. Condensation of these fragments under basic conditions (NaOH/EtOH) yielded a diamino alcohol, which underwent Hg(II)-mediated rearrangement to form the imidazolone core.

Optimization Challenges

Critical optimizations included:

  • Rearrangement Selectivity : Mercuric nitrate ensured regioselective 1,2-alkyl shift over competing pathways6.

  • Deprotection Timing : Simultaneous removal of Boc and tosyl groups during condensation simplified later steps.

  • Solvent Effects : Ethanol facilitated both condensation and rearrangement by stabilizing polar intermediates.

The route achieved this compound in 7 linear steps with 1.6% overall yield.

Palladium-Catalyzed Successive Diarylation Approach

Methodology and Mechanism

An alternative route employs sequential C–H functionalization of a preformed imidazole core (Figure 2). Starting with N-protected 2,4,5-tribromoimidazole, regioselective indole couplings install the C2 and C4 substituents. A final Suzuki-Miyaura reaction introduces the C5 indole.

Table 2. Diarylation Route Performance Metrics

ParameterValueReference
Total Steps5
Overall Yield8.2%
Key Coupling ReactionPd(OAc)₂, SPhos, Cs₂CO₃, dioxane
Temperature Range80–110°C

Synthesis Pathway Details

  • Selective C2 Arylation : Treatment of 2,4,5-tribromoimidazole with 6-bromoindolylboronic acid under Pd(OAc)₂/SPhos catalysis installed the first indole at C2 (72% yield).

  • C4 Functionalization : A second coupling with 4-methylimidazole-2-amine boronic ester at elevated temperature (110°C) introduced the aminomethyl group (68% yield).

  • Final C5 Coupling : Suzuki reaction with another 6-bromoindole unit completed the skeleton (65% yield).

Advantages and Limitations

  • Pros : Fewer steps (5 vs. 7), higher overall yield (8.2% vs. 1.6%).

  • Cons : Requires expensive Pd catalysts, limited scalability due to iterative couplings.

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison

CriterionPinacol-like RouteDiarylation Route
ConvergencyHigh (2 fragments)Moderate (3 couplings)
Step Count75
Overall Yield1.6%8.2%
Key InnovationRearrangement for quaternary CRegioselective C–H activation
ScalabilityModerate (Hg use problematic)Low (Pd cost, air sensitivity)

The pinacol-like rearrangement route excels in convergency and avoids precious metals but suffers from low yield due to mercury-dependent steps. The diarylation method offers better yields but faces economic barriers for large-scale production .

Q & A

Q. What are the established synthetic pathways for nortopsentin D, and what are their comparative yields?

this compound is synthesized via a concise route starting from oxotryptamine, involving reduction of acyl cyanide intermediates. The 2000 synthesis by Miyake et al. reported a regiospecific bromination step to generate key intermediates, achieving an overall yield of ~15–20% for this compound . Methodological considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. A comparative table of synthetic routes is provided below:

StepReagents/ConditionsYield (%)Reference
BrominationBr₂ in DCM, 0°C65
Acyl cyanide reductionNaBH₄ in MeOH, RT75

Researchers should prioritize reproducibility by detailing catalyst purity and reaction stoichiometry.

Q. How is the structural scaffold of this compound characterized, and what techniques validate its configuration?

The nortopsentin scaffold comprises a [1,3,4]thiadiazole[3,2-a]pyrimidin-5-one core with nitrogen substitutions at specific positions. Structural validation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the 3-cyanoindole moiety in this compound is confirmed via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) .

Q. What in vitro assays are standard for evaluating this compound’s bioactivity?

Common assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values ± SEM.
  • Biofilm dispersal : Quantification via crystal violet staining under static vs. flow conditions .

Ensure replicates (n ≥ 3) and include positive/negative controls to mitigate false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variability in assay conditions (e.g., bacterial strain selection, nutrient media pH). To address this:

  • Perform systematic reviews using PRISMA guidelines to identify confounding variables .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Use meta-analysis to pool data from independent studies, calculating weighted effect sizes.

Q. What strategies improve the in vivo bioavailability of this compound while retaining efficacy?

Key methodological approaches include:

  • Structural modification : Introducing hydrophilic groups (e.g., –SO₃H) to enhance solubility without disrupting the thiadiazole core .
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA), with pharmacokinetic parameters tracked via HPLC-MS/MS.
  • Dose-response optimization : Use factorial design experiments to balance efficacy (e.g., tumor growth inhibition) and toxicity (e.g., liver enzyme elevation) .

Q. How do researchers validate target engagement and mechanism of action for this compound in complex biological systems?

Advanced methodologies include:

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with this compound-conjugated probes to identify binding partners .
  • CRISPR-Cas9 screens : Knockout libraries to pinpoint genetic vulnerabilities linked to this compound sensitivity.
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., docking to bacterial DNA gyrase) using AMBER or GROMACS .

Data should be cross-validated with orthogonal techniques (e.g., SPR for binding affinity).

Q. What statistical frameworks are optimal for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit dose-response curves using the Hill equation (variable slope) in GraphPad Prism.
  • ANOVA with post-hoc correction : Apply Tukey’s HSD for multi-group comparisons to control Type I error .
  • Survival analysis : For in vivo studies, use Kaplan-Meier plots and Cox proportional hazards models .

Report exact p-values, confidence intervals, and effect sizes to meet NIH rigor standards .

Methodological Best Practices

  • Experimental replication : Perform independent repeats (n ≥ 3) with biological and technical replicates to ensure robustness .
  • Blinding and randomization : Assign treatment groups via block randomization and blind analysts to group identities during data collection .
  • Data transparency : Deposit raw spectra, crystallographic data, and statistical scripts in repositories like Zenodo or Figshare .

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